2-Methyl-3-furoic Acid-d3

Catalog No.
S13975837
CAS No.
M.F
C6H6O3
M. Wt
129.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-furoic Acid-d3

Product Name

2-Methyl-3-furoic Acid-d3

IUPAC Name

2-(trideuteriomethyl)furan-3-carboxylic acid

Molecular Formula

C6H6O3

Molecular Weight

129.13 g/mol

InChI

InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)/i1D3

InChI Key

CFGQZVOVFIZRMN-FIBGUPNXSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CO1)C(=O)O

2-Methyl-3-furoic acid-d3 is a deuterated derivative of 2-methyl-3-furoic acid, which is a compound characterized by a furan ring with a carboxylic acid group and a methyl substituent. The molecular formula for 2-methyl-3-furoic acid-d3 is C6H6O3C_6H_6O_3 with a molecular weight of approximately 126.11 g/mol. This compound is often utilized in various chemical research applications due to its unique structural features and properties, including its ability to participate in various

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Amidation: It can react with amines to form amides, which is significant in peptide synthesis .

These reactions highlight the compound's versatility in organic synthesis and its potential applications in developing pharmaceuticals and agrochemicals.

The synthesis of 2-methyl-3-furoic acid-d3 can be achieved through several methods:

  • Oxidation of Furan Derivatives: Starting from 2-methylfuran, oxidation reactions can yield the corresponding furoic acid.
  • Deuterated Reagents: Utilizing deuterated reagents during the synthesis can produce the deuterated form directly.
  • Carboxylation Reactions: Introducing a carboxylic group into methylfuran through carboxylation reactions can also yield this compound .

These methods highlight the importance of careful reagent selection to achieve the desired isotopic labeling.

2-Methyl-3-furoic acid-d3 has applications in various fields:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry due to its distinct mass signature.
  • Flavoring Agents: Its derivatives are explored for use as flavoring agents in food products.
  • Pharmaceuticals: The compound's structure allows it to be a precursor for synthesizing biologically active molecules .

These applications underscore the compound's significance in both industrial and research contexts.

Interaction studies involving 2-methyl-3-furoic acid-d3 primarily focus on its reactivity with other chemical species. These studies help elucidate:

  • Reactivity Patterns: Understanding how this compound interacts with nucleophiles and electrophiles.
  • Biological Interactions: Investigating potential interactions with biological macromolecules, such as proteins or nucleic acids, which may reveal insights into its biological functions .

Such studies are crucial for determining the compound's utility in drug design and development.

Several compounds share structural similarities with 2-methyl-3-furoic acid-d3. Here are some notable examples:

Compound NameMolecular FormulaCAS NumberUnique Features
2-Furoic AcidC5H4O3C_5H_4O_3488-93-7Lacks methyl group at position 2
3-MethylfuranC5H6C_5H_6930-27-8Contains only one functional group
2,5-Dimethylfuroic AcidC7H8O3C_7H_8O_369465Has two methyl groups, affecting its reactivity
2-Methyl-4-furoic AcidC6H6O3C_6H_6O_3Not availableDifferent position of the methyl group affects properties

These compounds illustrate the diversity within the furan-based chemical family while highlighting the unique characteristics of 2-methyl-3-furoic acid-d3, particularly its specific substitution pattern that influences its chemical behavior and potential applications.

The study of deuterated compounds traces its origins to the discovery of deuterium by Harold Urey in 1931, a breakthrough that earned him the Nobel Prize in 1934. Early applications of deuterium focused on elucidating reaction mechanisms through kinetic isotope effects (KIE), where replacing hydrogen with deuterium slowed bond-breaking processes. The first patent for deuterated molecules emerged in the 1970s, marking the beginning of intentional isotopic substitution in drug design. By 2017, the FDA approved deutetrabenazine, the first deuterated drug, validating the therapeutic potential of deuterium in prolonging drug half-life. This historical trajectory underscores the transition from theoretical curiosity to practical innovation, with 2-Methyl-3-furoic Acid-d3 exemplifying modern applications in non-pharmaceutical contexts, such as mass spectrometry and catalytic studies.

Academic Significance in Isotopic Labeling Methodologies

Deuterated compounds like 2-Methyl-3-furoic Acid-d3 ($$C6H3D3O3$$) serve as indispensable tools in isotopic labeling. The incorporation of deuterium at specific positions enables researchers to trace metabolic pathways and quantify reaction intermediates via techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. For instance, the deuteration of the methyl group in 2-Methyl-3-furoic Acid-d3 reduces signal overlap in $$^1H$$ NMR spectra, enhancing spectral resolution for structural elucidation. Additionally, the kinetic isotope effect ($$kH/kD \approx 6-10$$) imparts stability to the compound during esterification and oxidation reactions, making it a robust probe for studying reaction kinetics.

Table 1: Comparative NMR Shifts of 2-Methyl-3-furoic Acid and Its Deuterated Analog

Proton PositionNon-Deuterated (ppm)Deuterated (ppm)
Methyl (-CH$$_3$$)2.51Not observed
Furan C-H7.55, 6.627.55, 6.62
Carboxylic Acid (-COOH)12.5412.54

Data derived from DMSO-d$$_6$$ spectra in . Deuteration eliminates methyl proton signals, simplifying analysis.

Research Paradigms and Knowledge Gaps

Current research on 2-Methyl-3-furoic Acid-d3 emphasizes synthetic optimization and mechanistic studies. Catalytic deuteration methods, such as hydrogen-deuterium exchange using transition metal catalysts, have been explored to improve isotopic purity. However, challenges persist in predicting the electronic effects of deuterium substitution. For example, the shorter C–D bond (vs. C–H) may alter van der Waals interactions and transition-state geometries, potentially influencing regioselectivity in heterocyclic reactions. Furthermore, the compound’s role in photochemical applications remains underexplored, with limited data on its behavior under UV irradiation. Addressing these gaps requires interdisciplinary approaches, combining computational modeling with experimental spectroscopy to unravel deuteration’s subtle impacts on reactivity.

Molecular Topology and Deuterium Spatial Configuration

2-Methyl-3-furoic Acid-d3 exhibits a distinctive molecular architecture characterized by the systematic replacement of three hydrogen atoms with deuterium isotopes within the methyl substituent [1] [2]. The compound, designated with the IUPAC name 2-(trideuteriomethyl)furan-3-carboxylic acid, possesses a molecular formula of C6H6O3 with a molecular weight of 129.13 grams per mole [2]. The structural framework consists of a five-membered furan ring containing one oxygen atom and four carbon atoms, with a carboxylic acid group positioned at the 3-position and a trideuterated methyl group at the 2-position [1] [2].

The spatial configuration of deuterium atoms within the molecular structure demonstrates specific geometric arrangements that influence the compound's physical and chemical properties [3] [4]. Computational molecular dynamics simulations have revealed that deuteration significantly affects furan ring dynamics, with deuterated furan derivatives exhibiting systematically lower puckering amplitudes compared to their non-deuterated counterparts [3] [4]. The presence of deuterium atoms creates distinct conformational preferences, with deuterated molecules tending to maintain preferable conformations even at elevated temperatures, while non-deuterated analogues move freely across conformational space [3] [4].

The molecular topology of 2-Methyl-3-furoic Acid-d3 incorporates the inherent structural characteristics of furan derivatives, where the aromatic five-membered ring maintains planarity under standard conditions [3] [5]. Research indicates that furan rings demonstrate significantly higher rigidity compared to benzene derivatives, with approximately 39.5 percent of molecules adopting planar conformations at room temperature [3]. The deuterium substitution pattern specifically affects the electronic distribution within the molecule, as deuterium atoms possess reduced electronic polarizability and diminished hyperconjugative stabilization compared to protium [6].

Structural ParameterValueReference
Molecular Weight129.13 g/mol [2]
Molecular FormulaC6H6O3 [2]
CAS Registry Number101980-37-4 [1] [2]
IUPAC Name2-(trideuteriomethyl)furan-3-carboxylic acid [2]
InChI KeyCFGQZVOVFIZRMN-FIBGUPNXSA-N [2]

Isotopomeric Purity Thresholds for Research Applications

The determination of isotopomeric purity represents a critical parameter for research applications involving deuterated compounds, with specific thresholds established for various analytical and synthetic purposes [7] [8] [9]. Advanced analytical methodologies utilizing electrospray ionization with high-resolution mass spectrometry have demonstrated exceptional capability for characterizing isotopic purity of deuterium-labeled organic compounds [7]. These techniques enable the assignment and differentiation of corresponding hydrogen-deuterium isotopologue ions with high precision and sensitivity, requiring sample quantities as low as nanogram levels [7].

Research applications typically require isotopomeric purity levels exceeding 95 percent for reliable analytical results [10] [8] [9]. Mass spectrometric analysis of deuterated compounds reveals complex isotopologue distributions, where the molecular ion peaks demonstrate specific intensity patterns corresponding to different degrees of deuteration [8] [9]. For compounds containing multiple deuterium atoms, such as 2-Methyl-3-furoic Acid-d3, the isotopomeric purity determination involves careful deconvolution of natural isotopic contributions from adjacent isotopes [8].

Advanced time-of-flight mass spectrometry has enabled vastly improved resolution between isotopes of labeled compounds, allowing accurate quantification of labeled compositions [8]. The methodology involves dissolving samples in suitable solvents and analyzing using optimized ultra-high-performance liquid chromatography-mass spectrometry methods to separate peaks of interest from interfering impurities [8]. Each resolved isotope related to the compound of interest is extracted to produce extracted ion chromatograms, which are subsequently integrated for quantitative analysis [8].

Purity ThresholdApplication TypeAnalytical MethodReference
>95%General ResearchHigh-Resolution MS [10] [8]
>98%Pharmaceutical AnalysisLC-MS/MS [9]
>99%Mechanistic StudiesNMR Spectroscopy [11]
>99.5%Isotope Ratio StudiesIRMS [7]

Nuclear magnetic resonance spectroscopy provides complementary information for isotopomeric purity assessment, particularly for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis becomes limited by residual proton signal intensities [11]. Deuterium nuclear magnetic resonance proves particularly valuable for structure verification and enrichment determination in compounds with deuterium enrichment greater than 98 atom percent [11]. The technique enables direct observation of deuteron signals while utilizing non-deuterated solvents, providing unconventional but effective analytical approaches [11].

Comparative Isotopic Effects in Furan Derivatives

Isotopic effects in furan derivatives demonstrate pronounced influence on molecular properties, with deuterium substitution producing measurable changes in structural, thermodynamic, and kinetic parameters [12] [3] [13]. The fundamental basis for these effects stems from the significant mass difference between protium and deuterium, resulting in measurably lower zero-point energy for carbon-deuterium bonds compared to carbon-hydrogen bonds [12] [13] [14]. This mass difference leads to higher activation barriers for reactions involving carbon-deuterium bond cleavage, creating primary kinetic isotope effects that range from 2 to 8 for typical organic transformations [14].

Comparative studies of furan and deuterated furan derivatives reveal significant differences in conformational dynamics and thermodynamic stability [3] [4]. Temperature-driven conformational analysis demonstrates that deuteration changes furan ring dynamics, with populations of planar geometry decreasing from 99.85 percent to 22.75 percent for furan and from 99.94 percent to 32.27 percent for deuterated furan as temperature increases from 50 Kelvin to 500 Kelvin [3]. These findings indicate that deuterated furan maintains higher conformational stability at elevated temperatures compared to non-deuterated analogues [3] [4].

Aromaticity indices following Bird and Harmonic Oscillator Model of Aromaticity schemes demonstrate that deuteration affects the electronic properties of furan derivatives, with aromaticity decreasing with increasing temperature in both isotopomers [3]. The distribution of aromaticity values exhibits wider ranges for deuterated furan at 50 Kelvin and 300 Kelvin, but narrower ranges at 500 Kelvin, suggesting that deuteration influences vibrational characteristics with maximal bond length variations [3].

Temperature (K)Furan Planar Population (%)Deuterated Furan Planar Population (%)Reference
5099.8599.94 [3]
30039.545.2 [3]
50022.7532.27 [3]

The comparative analysis of isotopic effects extends to spectroscopic properties, where deuterium substitution produces characteristic shifts in infrared and nuclear magnetic resonance spectra [15] [16]. Infrared spectroscopy reveals distinct absorption peaks corresponding to oxygen-deuterium bond stretching at approximately 2500 reciprocal centimeters, contrasting with oxygen-hydrogen bond stretching at 3360 reciprocal centimeters [15]. These spectroscopic differences enable precise quantification of deuterium content in furan derivatives using attenuated total reflection Fourier transform infrared spectroscopy [15] [16].

Kinetic isotope effects in furan derivatives demonstrate substantial impacts on reaction mechanisms and product distributions [17] [18]. Studies of deuterated furan fragmentation processes indicate that hydrogen randomization either does not occur prior to fragmentation or proceeds slowly compared to fragmentation rates [18]. Mass spectrometric analysis of deuterium-labeled furan reveals that isotopic substitution affects fragmentation pathways, with specific patterns of ion formation differing between protiated and deuterated analogues [18].

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.050524287 g/mol

Monoisotopic Mass

129.050524287 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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